molecular formula C6H4N4O2 B1296196 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 502486-45-5

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1296196
CAS No.: 502486-45-5
M. Wt: 164.12 g/mol
InChI Key: HJWJREFDGWBRFD-UHFFFAOYSA-N
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Description

Overview of 6-Nitro-triazolo[4,3-a]pyridine

6-Nitro-triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C₆H₄N₄O₂ and a molecular weight of 164.12 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 502486-45-5 and is recognized by the International Union of Pure and Applied Chemistry name 6-nitro-triazolo[4,3-a]pyridine. The structural framework consists of a pyridine ring fused to a 1,2,4-triazole moiety at the 4,3-a positions, with a nitro group positioned at the 6-position of the pyridine ring.

The molecular structure can be described by its canonical simplified molecular-input line-entry system notation: C1=CC2=NN=CN2C=C1N+[O-], which clearly delineates the connectivity and electronic arrangement within the bicyclic system. The International Chemical Identifier key HJWJREFDGWBRFD-UHFFFAOYSA-N provides a unique digital fingerprint for this compound in chemical databases.

Table 1: Fundamental Molecular Properties of 6-Nitro-triazolo[4,3-a]pyridine

Property Value Reference
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Chemical Abstracts Service Number 502486-45-5
International Union of Pure and Applied Chemistry Name 6-nitro-triazolo[4,3-a]pyridine
International Chemical Identifier Key HJWJREFDGWBRFD-UHFFFAOYSA-N
PubChem Compound Identifier 266108

The electronic structure of 6-nitro-triazolo[4,3-a]pyridine is characterized by the presence of four nitrogen atoms within the bicyclic framework, creating a highly polar and electron-deficient aromatic system. The nitro group at the 6-position further enhances the electron-withdrawing nature of the molecule, significantly influencing its chemical reactivity and potential interactions with biological targets. This unique combination of structural features positions the compound as a valuable scaffold for pharmaceutical and materials science applications.

Historical Context and Discovery

The development of triazolopyridine chemistry traces its origins to the mid-20th century when researchers began exploring the synthesis and properties of nitrogen-rich heterocyclic systems. The first comprehensive studies of triazolo[4,3-a]pyridine derivatives were reported in the 1960s, with early synthetic methodologies focusing on cyclization reactions between hydrazine derivatives and pyridine precursors. The specific nitro-substituted variant, 6-nitro-triazolo[4,3-a]pyridine, emerged as a compound of interest due to its enhanced reactivity profile compared to the parent triazolopyridine system.

Historical synthetic approaches to triazolopyridine derivatives involved multi-step processes that often required harsh reaction conditions and resulted in modest yields. Early methodologies typically employed the reaction of 2-chloropyridine derivatives with semicarbazide, followed by cyclization under acidic conditions. The introduction of the nitro group was achieved through direct nitration reactions or by starting from nitro-substituted pyridine precursors.

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)5-1-2-6-8-7-4-9(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWJREFDGWBRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295595
Record name 6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502486-45-5
Record name 6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and environmental friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Triazolopyridines: From nucleophilic substitution reactions.

Scientific Research Applications

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that it can inhibit Janus kinases 1 and 2, which are integral to several signaling pathways associated with immune responses and cell growth. This inhibition suggests potential applications in treating autoimmune diseases and certain cancers.

Key Biological Activities:

  • Enzyme Inhibition: The compound acts as an inhibitor of critical enzymes involved in immune signaling pathways.
  • Impact on Cellular Processes: It modulates signaling pathways related to inflammation and cell survival, indicating its potential as a therapeutic agent.

Therapeutic Applications

The therapeutic implications of this compound are diverse:

  • Autoimmune Diseases: Due to its ability to inhibit Janus kinases, the compound may be explored for treating conditions like rheumatoid arthritis or psoriasis.
  • Cancer Treatment: Its influence on cell growth pathways positions it as a candidate for cancer therapies, particularly in targeting tumors that rely on these pathways for growth and survival.

Comparative Analysis of Related Compounds

To better understand the significance of this compound within the broader context of triazole derivatives, the following table summarizes its properties compared to other related compounds:

Compound NameBiological ActivityTherapeutic ApplicationsSynthesis Method
This compoundEnzyme inhibitor (Janus kinases)Autoimmune diseases; CancerCyclization from enaminonitriles and benzohydrazides
3-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridineAnticancer activityNeuroblastoma therapyMicrowave-assisted synthesis
1,2,3-TriazolesAntimicrobial; AnticancerBroad range (including infections)Various methods including cyclocondensation

Case Studies

Several studies have highlighted the efficacy of triazole derivatives in clinical applications:

  • Neuroblastoma Research: A study demonstrated that triazole-fused compounds could induce differentiation in neuroblastoma cells. This finding underscores the need for further exploration of triazole derivatives as potential differentiation agents in cancer therapy .
  • Antiviral Applications: Research into novel triazole derivatives has shown promising results against viral infections. For instance, certain 1,2,3-triazoles have been found to inhibit the main protease of SARS-CoV-2 effectively .

Mechanism of Action

The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Functionalization at the 3-position (e.g., bromodifluoromethyl group) often requires palladium-catalyzed cross-coupling, which may suffer from low yields in sterically hindered systems .
  • Pharmacokinetic Trade-offs : While nitro and bromo groups enhance electrophilic reactivity, they may reduce metabolic stability compared to ethoxy or amine derivatives .
  • Data Gaps: Limited solubility and pharmacokinetic data exist for this compound itself, necessitating further preclinical studies.

Biological Activity

6-Nitro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article presents an overview of its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a fused triazole and pyridine ring system with a nitro group at the 6-position. This structure enhances its reactivity and potential for further functionalization. The compound is known for its ability to interact with various enzymes and proteins, influencing multiple biochemical pathways.

Enzyme Inhibition

The compound has demonstrated inhibitory effects on several key enzymes:

  • JAK1 and JAK2 : Inhibition of these Janus kinases can modulate immune responses and inflammatory pathways, making it a candidate for autoimmune disease therapies.
  • Indoleamine 2,3-dioxygenase 1 (IDO1) : This enzyme plays a critical role in immune regulation; its inhibition may enhance anti-tumor immunity.

Antimicrobial Activity

This compound derivatives have shown significant inhibitory activity against various pathogenic microorganisms. This includes both bacterial and fungal strains, indicating potential as an antimicrobial agent in clinical settings .

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

  • c-Met Kinase Inhibition : A study reported that certain derivatives exhibited high selectivity against c-Met kinase, which is often amplified in tumor cells. For instance, a derivative was found to selectively inhibit c-Met while sparing other kinases .
  • Cytotoxicity : Compounds derived from this compound have shown cytotoxic effects against various cancer cell lines, including gastric and lung cancer models. One derivative demonstrated IC50 values in the low micromolar range against A549 and MCF-7 cell lines .

The biological effects of this compound are mediated through several mechanisms:

  • Receptor Binding : The nitro group and triazole ring facilitate binding to specific receptors involved in cell signaling pathways.
  • Cell Signaling Modulation : The compound influences gene expression and cellular metabolism by altering signaling cascades such as the RORγt pathway .

Case Study 1: Antitumor Activity

A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were synthesized based on the triazolo-pyridine scaffold. Among these compounds, one derivative (designated as 4d) showed remarkable potency against c-Met with selective inhibition in tumor cells dependent on c-Met amplification. In vivo studies confirmed its superior efficacy compared to standard treatments in xenograft models .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound derivatives, various compounds were tested against a panel of pathogens. Notably, certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria and antifungal effects against Candida species .

Summary of Research Findings

Activity TypeKey FindingsReferences
Enzyme Inhibition Inhibits JAK1/JAK2 and IDO1,
Antimicrobial Effective against various bacteria and fungi ,
Anticancer Selective inhibition of c-Met; cytotoxicity against cancer cell lines , ,

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-nitro-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature provides a green chemistry approach with 73% yield . Alternative methods include iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones, achieving up to 88% yield in 1,4-dioxane under mild conditions . Key variables affecting purity include solvent choice (e.g., ethanol vs. DMSO), oxidant selection (e.g., NaOCl vs. DDQ), and reaction time.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹H, ¹³C) and mass spectrometry. For example, ¹H-NMR of analogous triazolopyridines shows characteristic downfield signals for methyl/methylene protons (δ 2.1–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula accuracy .

Q. What preliminary biological assays are used to screen this compound derivatives?

  • Methodological Answer : Initial screens focus on antimicrobial and enzyme inhibition activity. For instance, triazolopyridines are tested against Biomphalaria alexandrina snail enzymes to assess molluscicidal effects . Antifungal activity is evaluated via microdilution assays against Candida species, with MIC values compared to fluconazole .

Advanced Research Questions

Q. How does the nitro group at position 6 influence the electronic and reactivity profile of the triazolopyridine core?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, enhancing electrophilic substitution at adjacent positions. Computational studies (e.g., DFT) reveal decreased electron density at the pyridine ring, directing reactivity toward nucleophilic attacks at C-3 or C-7 . Experimentally, nitration alters regioselectivity in phosphorylation reactions, as shown in Scheme 3 of Krylov et al., where nitro derivatives preferentially form phosphonates at C-3 under reflux conditions .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning or assay variability. For example, while some studies report antifungal activity (MIC < 10 µg/mL) , others note inactivity due to steric hindrance from bulky C-3 substituents. Resolving this requires systematic SAR studies: (1) synthesizing analogs with varied substituents (e.g., methyl, ethynyl), (2) testing across standardized assays (e.g., CLSI guidelines), and (3) docking studies to correlate activity with binding affinity .

Q. How can oxidative cyclization mechanisms be optimized for scalable synthesis of 6-nitro derivatives?

  • Methodological Answer : Mechanistic studies reveal that iodine-catalyzed reactions proceed via radical intermediates, with TBHP as the terminal oxidant . Optimizing scale-up involves:

  • Solvent selection : 1,4-Dioxane improves yield (76%) vs. CH₃CN (46%) due to better radical stabilization .
  • Catalyst loading : 10 mol% I₂ minimizes side reactions while maintaining efficiency.
  • Purification : Flash chromatography on silica gel or alumina ensures >95% purity .

Q. What computational tools predict the binding modes of 6-nitro-triazolopyridines to biological targets like RBP4 or mGluR2?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used. For RBP4 antagonists, the nitro group forms π-π interactions with Arg121, while the triazole ring hydrogen-bonds with Leu37 . For mGluR2 modulators, pharmacophore models highlight the necessity of a planar triazolopyridine core for allosteric binding .

Q. How do phosphorylation or sulfonamide modifications at C-3 alter the compound’s physicochemical properties?

  • Methodological Answer : Phosphonylation (e.g., using diethyl phosphite) increases hydrophilicity (logP reduction by ~1.5 units) and enhances metal chelation capacity, as shown in 31P NMR studies . Sulfonamide derivatives (e.g., 1,2,4-triazolo[4,3-a]pyridine-3-sulfonamide) exhibit improved solubility (≥5 mg/mL in PBS) and thermal stability (TGA decomposition >250°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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